molecular formula C23H22N6O B2715287 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1257551-36-2

2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2715287
CAS No.: 1257551-36-2
M. Wt: 398.47
InChI Key: LHKUNRNTBZFWBO-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure comprises an indole moiety, a pyridazinyl group, and a piperazinyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyridazinyl Group Introduction: The pyridazinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridazine derivative reacts with a nucleophile.

    Piperazinyl Group Attachment: The piperazinyl group is often attached via a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Final Coupling Reaction: The final step involves coupling the indole, pyridazinyl, and piperazinyl intermediates through a condensation reaction, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(17-29-11-9-18-4-1-2-6-21(18)29)28-14-12-27(13-15-28)22-8-7-20(25-26-22)19-5-3-10-24-16-19/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKUNRNTBZFWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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